2-((2-(benzylamino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide
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Description
The compound contains several functional groups including a benzylamino group, a thioether group, a carboxamide group, and a pyrimidine ring . The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential applications.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through reactions involving carboxylic acid functional groups, which are often benzylated using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The p-tolyl group is a functional group related to toluene, which can generate three possible structural isomers .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the benzylamino group could participate in nucleophilic substitution reactions, while the carboxamide group could undergo hydrolysis or reduction reactions .Scientific Research Applications
Synthesis and Reactions
Research on related compounds, such as 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives (Biginelli-compounds), has explored their synthesis and reactions. These studies have included the investigation of methylation, acylation, and the synthesis of various heterocyclic structures, demonstrating the chemical versatility and potential applications of such compounds in medicinal and synthetic organic chemistry (Kappe & Roschger, 1989).
Antimicrobial Activity
Compounds similar to the one , such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, have shown promising antimicrobial activity. This includes effectiveness against strains like Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Kolisnyk et al., 2015).
Biological Activity Investigations
The biological activity of similar compounds, such as 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, has been evaluated against various microbial strains, showing potential as inhibitors in photosynthetic electron transport and revealing insights into structure-activity relationships (Imramovský et al., 2011).
Synthesis and Antitumor Activity
Some pyrimidine derivatives, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown antitumor activity, highlighting the potential of structurally related compounds in oncology research (Grivsky et al., 1980).
Structural Studies
X-ray diffraction studies on related tetrahydropyrimidine-2-thiones, like 5-benzoyl-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione, offer insights into the molecular and crystal structures of these compounds, which can be crucial for understanding their pharmacological properties (Gurskaya et al., 2003).
properties
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-N-(4-methylphenyl)-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-8-10-17(11-9-15)25-20(28)18-13-24-22(26(2)21(18)29)30-14-19(27)23-12-16-6-4-3-5-7-16/h3-11,13H,12,14H2,1-2H3,(H,23,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDJTVVGFSHWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(benzylamino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide |
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